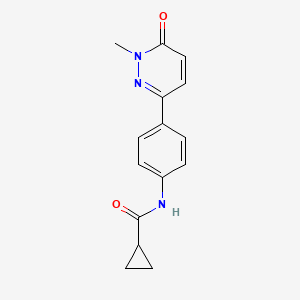![molecular formula C21H19N5O2 B2826873 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 852440-30-3](/img/structure/B2826873.png)
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is an intriguing organic compound known for its potential applications in diverse fields such as medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a subject of interest for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide typically involves the condensation of appropriate starting materials under specific conditions. The common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the phenyl and phenethylacetamide groups. Key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This involves a cyclization reaction, often using hydrazine and an appropriate carbonyl compound.
Functionalization: : Introduction of the phenyl group via electrophilic substitution or coupling reactions.
Acetylation: : Attaching the phenethylacetamide moiety through an amide bond formation reaction, typically involving acyl chlorides and amines under mild conditions.
Industrial Production Methods
Large-scale synthesis can be achieved using similar principles, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions due to its multiple reactive sites:
Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to products such as N-oxides.
Reduction: : Reduction reactions can target the carbonyl or nitro groups if present, using reagents like sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitution can occur at the aromatic rings or the heterocyclic core, depending on the reaction conditions.
Common Reagents and Conditions
Reactions typically involve common organic reagents:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents, Grignard reagents, etc.
Major Products
The major products depend on the nature of the reactions. For example, oxidation might yield N-oxides, while reductions typically produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate for synthesis: : Used in synthesizing more complex molecules.
Catalysis: : May serve as a ligand or a catalyst in various organic transformations.
Biology and Medicine
Drug development: : Its structure suggests potential as a pharmacophore for developing new therapeutic agents, particularly in oncology or anti-inflammatory research.
Industry
Material science: : Could be explored for the development of new materials with specific properties such as conductivity or luminescence.
Agriculture: : Potential use as a precursor for agrochemical products.
Wirkmechanismus
Molecular Targets and Pathways
In biological systems, this compound's mechanism of action might involve interactions with specific enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, affecting cellular processes and leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other compounds in the pyrazolo[3,4-d]pyrimidine family, 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is distinguished by the presence of both phenyl and phenethylacetamide groups, which can enhance its interaction with biological targets and its overall stability.
List of Similar Compounds
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: : Lacks the phenethyl group.
4-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Simpler core structure.
N-phenyl-4-phenethylacetamide: : Different core but similar functional groups.
This compound is a fascinating subject for further exploration, offering various pathways for research and industrial applications. Hope you found this deep dive interesting! Any other chemical conundrums on your mind?
Eigenschaften
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(22-12-11-16-7-3-1-4-8-16)14-25-15-23-20-18(21(25)28)13-24-26(20)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDVHAGZLUWHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)
![[(1R,5S,6R,7R,8S,10S,13S,14S,16S)-8-hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)
![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)

![6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2826796.png)


![METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2826805.png)
![5-cyclopropyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2826806.png)

![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)

![N-{3-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2826812.png)
